1-Azido-3-bromo-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

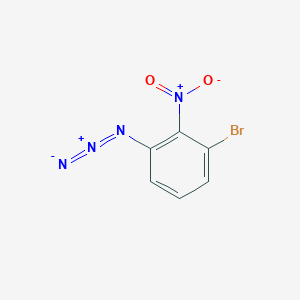

“1-Azido-3-bromo-2-nitrobenzene” is an organic compound with the molecular formula C6H3BrN4O2 . It is a derivative of benzene, which is a six-membered ring with three double bonds . The compound contains three substituents: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2) .

Molecular Structure Analysis

The molecular structure of “1-Azido-3-bromo-2-nitrobenzene” is characterized by the presence of an azido group, a bromo group, and a nitro group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Chemical Reactions Analysis

The chemical reactions involving “1-Azido-3-bromo-2-nitrobenzene” could be quite diverse, given the presence of the azido, bromo, and nitro groups. These groups are reactive and could participate in various types of reactions, such as substitution reactions, reduction reactions, and cycloaddition reactions .

Scientific Research Applications

C6H3BrN3O2\text{C}_6\text{H}_3\text{BrN}_3\text{O}_2C6H3BrN3O2

, combines both azide and nitro functional groups, making it intriguing for various fields. Below, I’ve outlined six unique applications:Organic Synthesis and Chemical Reactions

1-Azido-3-bromo-2-nitrobenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing new functional groups. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of substituted derivatives . The azide group can participate in click chemistry reactions, enabling the attachment of other molecules or polymers.

Electrochemistry and Redox Processes

The nitro group’s redox properties make this compound relevant in electrochemical studies. Researchers investigate its behavior at different electrode surfaces, exploring its electron transfer kinetics and stability. Electrochemical reduction of the nitro group can lead to the formation of amino derivatives, which may have applications in sensors or electrocatalysis.

Reactions at the benzylic position. Khan Academy. Link

Mechanism of Action

Target of Action

It’s known that nitro compounds, such as 1-azido-3-bromo-2-nitrobenzene, often target various biological macromolecules, including proteins and dna .

Mode of Action

The mode of action of 1-Azido-3-bromo-2-nitrobenzene involves several steps. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets .

Biochemical Pathways

Nitro compounds are known to undergo electrophilic aromatic substitution because aromaticity is maintained . This process can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The polar character of the nitro group can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

The interaction of nitro compounds with biological macromolecules can lead to various cellular effects, potentially including changes in protein function and dna structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azido-3-bromo-2-nitrobenzene. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

As with any chemical compound, handling “1-Azido-3-bromo-2-nitrobenzene” would require appropriate safety measures. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, such as gloves and eye/face protection, when handling this compound .

Future Directions

The future directions for research on “1-Azido-3-bromo-2-nitrobenzene” could include exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . For instance, the compound could be used as a building block for the synthesis of biologically active compounds .

properties

IUPAC Name |

1-azido-3-bromo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMXARWKRYCQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-bromo-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)

![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)

![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)